Trimethylsilyl cyanide

描述

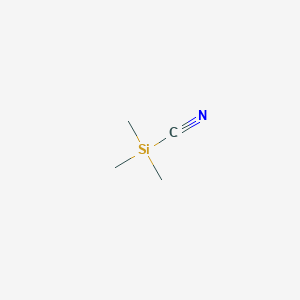

Structure

2D Structure

3D Structure

属性

IUPAC Name |

trimethylsilylformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIMLDGFXIOXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064766 | |

| Record name | Silanecarbonitrile, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 11-12 deg C; [MSDSonline] | |

| Record name | Trimethylsilyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7677-24-9 | |

| Record name | Trimethylsilyl cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7677-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007677249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanecarbonitrile, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanecarbonitrile, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilylcarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trimethylsilyl Cyanide Production

Classical Preparative Routes

Traditional methods for the synthesis of trimethylsilyl (B98337) cyanide often involve the reaction of a trimethylsilyl halide with a cyanide salt. These routes are well-established and continue to be utilized.

A common and straightforward method for producing trimethylsilyl cyanide involves the reaction of trimethylchlorosilane with an alkali metal cyanide. chemicalbook.com The general reaction is as follows:

(CH₃)₃SiCl + MCN → (CH₃)₃SiCN + MCl (where M = Li, Na, K)

The choice of alkali cyanide and reaction conditions can influence the yield and purity of the product. For instance, reacting trimethylsilyl chloride with excess sodium cyanide in the presence of a phase-transfer catalyst and N-methylpyrrolidone as a solvent at 90°-100° C for 30-36 hours can yield 60-70% of this compound. google.com Another variation involves reacting trimethylsilyl chloride with excess potassium cyanide in N-methylpyrrolidone at reflux temperature for 16 hours, resulting in a 71% yield. google.com

| Alkali Cyanide | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium Cyanide | N-methylpyrrolidone | Phase-transfer catalyst | 90-100 | 30-36 | 60-70 |

| Potassium Cyanide | N-methylpyrrolidone | None | Reflux | 16 | 71 |

An alternative classical route involves the reaction of hexamethyldisilazane (B44280) with hydrogen cyanide. orgsyn.org This method, however, has been reported to provide the desired this compound in only modest yields. orgsyn.org The reaction circumvents the use of metal cyanides but requires the handling of highly toxic hydrogen cyanide gas.

A well-documented and effective method for the preparation of this compound is the reaction of pre-formed lithium cyanide with trimethylchlorosilane in an ether solvent. orgsyn.orgchemeurope.com This procedure is noted for affording good yields of the product while avoiding the direct use of hydrogen cyanide. orgsyn.org The lithium cyanide is typically prepared in situ from lithium hydride and acetone (B3395972) cyanohydrin. orgsyn.org The subsequent reaction with trimethylchlorosilane is carried out in a solvent such as tetrahydrofuran (B95107) or bis[2-(2-methoxyethoxy)ethyl] ether. orgsyn.org This method provides this compound in yields ranging from 59% to 82%. orgsyn.org

Advanced and Green Synthesis Approaches

More recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound. These approaches often employ catalysts to improve reaction rates and yields, and in some cases, reduce or eliminate the need for solvents.

The use of catalysts has been shown to significantly improve the synthesis of this compound from trimethylchlorosilane and alkali cyanides. One notable improvement involves using catalytic, sub-stoichiometric amounts of both an alkali metal iodide and N-methylpyrrolidone. google.com This process allows the reaction to proceed at room temperature (15°-25° C) with approximately equimolar amounts of the reactants, achieving yields of 87-90%. google.comgoogle.com

| Reactants | Catalysts | Temperature (°C) | Yield (%) |

| Trimethylsilyl chloride, Sodium Cyanide | Sodium Iodide, N-methylpyrrolidone | 15-25 | 87-90 |

Various other catalysts, including Lewis acids and Lewis bases, have been explored to facilitate the cyanosilylation of different substrates using this compound, reflecting the broad interest in activating this reagent for synthetic applications. taylorandfrancis.comacs.org

In line with the principles of green chemistry, efforts have been made to develop solvent-free synthetic methods. While direct solvent-free synthesis of this compound is less commonly detailed, the application of this compound in solvent-free reactions is an area of active research. For example, the efficient addition of this compound to aldehydes and ketones has been achieved under solvent-free conditions using lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) as a catalyst. researchgate.net Similarly, the three-component reaction of aldehydes, amines, and this compound to produce α-aminonitriles can be performed under solvent-free conditions catalyzed by thallium(III) chloride tetrahydrate. researchgate.net These examples highlight the potential for developing more environmentally benign processes involving this compound.

Avoidance of Hydrogen Cyanide in Synthesis

The high toxicity and difficult handling of hydrogen cyanide (HCN) have driven the development of synthetic routes to this compound (TMSCN) that utilize alternative, safer cyanide sources. These methodologies focus on replacing HCN with alkali metal cyanides, cyanohydrin derivatives, or other cyanide-containing compounds, often in conjunction with catalysts to improve reaction efficiency and yield.

One of the most common strategies involves the direct reaction of trimethylsilyl chloride with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. google.com A patented process describes reacting trimethylsilyl chloride with an approximately equimolar amount of an alkali metal cyanide in the absence of water. google.com This reaction is facilitated by catalytic, sub-stoichiometric amounts of both an alkali metal iodide (e.g., potassium iodide or sodium iodide) and N-methylpyrrolidone (NMP) at room temperature (15–25°C). google.com This method achieves high yields of 87-90% and avoids the need for high temperatures, long reaction times, or excess cyanide reagents that characterize other procedures. google.com

Another established method utilizes acetone cyanohydrin as the cyanide source. In a procedure detailed in Organic Syntheses, lithium cyanide is first generated in situ from the reaction of lithium hydride with acetone cyanohydrin in tetrahydrofuran. orgsyn.org The resulting lithium cyanide is then treated with trimethylsilyl chloride to produce this compound. orgsyn.org This approach is explicitly noted for avoiding the use of gaseous hydrogen cyanide and yields the final product in a range of 59–82% after distillation. orgsyn.org A key advantage is the use of readily available and less hazardous starting materials compared to HCN. orgsyn.org

Less common but also effective methods for circumventing the use of hydrogen cyanide have been reported. Historically, silver(I) cyanide was used to react with trimethylsilyl halides, with the precipitation of silver(I) chloride driving the reaction to completion. d-nb.info Other synthetic routes include the reaction between bis(trimethylsilyl) sulfate (B86663) and potassium cyanide, which can be performed either in 1-methylpyrrolidin-2-one as a solvent or under solvent-free conditions. The reaction of alkyl thiocyanates with dialkyl trimethylsilyl phosphites has also been explored as a route that uses a cyanide-containing reagent with lower toxicity.

The table below summarizes various synthetic approaches to this compound that avoid the direct use of hydrogen cyanide, highlighting the diversity of reagents and conditions employed.

| Cyanide Source | Silyl Source | Catalysts / Additives | Solvent | Temp. (°C) | Yield (%) |

| Sodium Cyanide or Potassium Cyanide | Trimethylsilyl chloride | Alkali metal iodide, N-methylpyrrolidone (catalytic) | None | 15–25 | 87–90 |

| Acetone cyanohydrin / Lithium hydride | Trimethylsilyl chloride | None | Tetrahydrofuran | Room Temp. | 59–82 |

| Potassium Cyanide | Trimethylsilyl chloride | 18-crown-6 (catalytic) | Methanol (for complex prep) | N/A | N/A |

| Potassium Cyanide | Bis(trimethylsilyl) sulfate | None | 1-methylpyrrolidin-2-one or Solvent-free | N/A | 96 (solvent), 89 (solvent-free) |

| Silver(I) Cyanide | Trimethylsilyl halides | None | N/A | N/A | N/A |

Reactivity and Mechanistic Investigations of Trimethylsilyl Cyanide in Organic Transformations

Nucleophilic Addition Reactions

The most prominent application of trimethylsilyl (B98337) cyanide in organic synthesis is its participation in nucleophilic addition reactions. It readily adds to a variety of unsaturated functional groups, most notably carbonyl compounds and imines, providing efficient routes to α-hydroxy nitriles (cyanohydrins) and α-amino nitriles, respectively. These products are valuable precursors for the synthesis of a wide range of biologically active molecules and complex organic structures.

Addition to Carbonyl Compounds (Aldehydes and Ketones)

The addition of trimethylsilyl cyanide to aldehydes and ketones, often referred to as cyanosilylation, is a fundamental carbon-carbon bond-forming reaction. This process yields cyanohydrin trimethylsilyl ethers, which can be readily hydrolyzed to afford cyanohydrins. The reaction is typically catalyzed by Lewis acids or bases and has been the subject of extensive mechanistic investigations to understand the factors governing its efficiency and stereoselectivity.

The reaction between an aldehyde or ketone and this compound results in the formation of a cyanohydrin trimethylsilyl ether. nih.govmasterorganicchemistry.com This transformation was first reported in 1973 and has since become a standard method for the synthesis of these valuable intermediates. masterorganicchemistry.com While the reaction can proceed by simply mixing the neat reagents, it is more commonly carried out in the presence of a solvent and a catalyst to enhance the reaction rate and yield. masterorganicchemistry.com

A diverse array of catalysts has been developed for this transformation, with zinc(II) iodide being one of the most frequently employed. masterorganicchemistry.com The general applicability of this reaction extends to both aromatic and aliphatic aldehydes and ketones, providing the corresponding cyanohydrin trimethylsilyl ethers in good to excellent yields. researchgate.net For instance, the cyanosilylation of various carbonyl compounds using a polystyrene-supported triphenylphosphine (B44618) catalyst under solvent-free conditions has been shown to be highly efficient. researchgate.net

The reaction is not only limited to simple aldehydes and ketones but can also be applied to more complex substrates, including α,β-unsaturated carbonyl compounds, where 1,2-addition is exclusively observed. ncl.ac.uknih.gov This chemoselectivity highlights the synthetic utility of the method for the selective functionalization of molecules containing multiple reactive sites.

Table 1: Examples of Cyanohydrin Silyl Ether Formation from Aldehydes and Ketones

| Carbonyl Compound | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | Polystyrene-supported Triphenylphosphine | 99 | researchgate.net |

| Cyclohexanone | (Et4N)2VO2(CN)3 | >99 | nih.gov |

| Acetophenone | (Et4N)2VO2(CN)3 | 98 | nih.gov |

| 3-Phenylpropanal | Et3N | 100 | masterorganicchemistry.com |

Kinetic and spectroscopic investigations have been instrumental in elucidating the mechanisms of catalyzed cyanosilylation reactions. Studies on the asymmetric addition of this compound to aldehydes catalyzed by bimetallic salen-metal complexes revealed that the reaction is first order with respect to the concentration of this compound and zero order with respect to the aldehyde concentration. nih.gov The order with respect to the catalyst concentration was found to be between 1 and 2, suggesting a complex role for the catalyst in the reaction mechanism. nih.gov

In another study focusing on Lewis base catalysis, the reaction was found to be first order in the aldehyde, first order in the Lewis base, and zeroth order in this compound. thieme-connect.deresearchgate.net This kinetic profile suggests the formation of a complex between this compound and the Lewis base as a key step in the catalytic cycle. thieme-connect.deresearchgate.net Spectroscopic evidence, including NMR and IR studies, has been used to identify key intermediates, such as hypervalent silicon species, formed during the reaction between Lewis bases and this compound. acs.org These studies provide direct insight into the activation of the silicon center, which facilitates the cyanide transfer.

Lewis bases have emerged as effective catalysts for the addition of this compound to carbonyl compounds. thieme-connect.deresearchgate.net A variety of achiral Lewis bases, including phosphines and amines, have been shown to promote this reaction efficiently. thieme-connect.deresearchgate.net The catalytic cycle is believed to involve the activation of this compound by the Lewis base, leading to the formation of a more nucleophilic cyanide species.

Two primary mechanistic pathways have been proposed for Lewis base-catalyzed cyanosilylation. thieme-connect.de In one pathway, the Lewis base coordinates to the silicon atom of TMSCN, forming a hypervalent siliconate intermediate. This intermediate can then deliver the cyanide to the carbonyl carbon. In an alternative pathway, the Lewis base can promote the formation of a free cyanide anion, which then acts as the nucleophile. thieme-connect.de The operative mechanism can be influenced by the nature of the Lewis base, the substrate, and the reaction conditions. The use of chiral Lewis bases has also been explored for the development of asymmetric cyanosilylation reactions, although often with modest enantioselectivity. thieme-connect.deresearchgate.net

The presence of water can have a profound impact on the mechanism and outcome of this compound addition reactions. In studies involving chiral (salen)titanium-catalyzed asymmetric additions to aldehydes, water was found to be a crucial component for achieving high enantioselectivity. mdpi.com Under strictly anhydrous conditions, significantly lower enantiomeric excesses were observed. mdpi.com Mechanistic investigations revealed that water facilitates the formation of dimeric titanium-oxo complexes, which are the true catalytic species. mdpi.com

In the context of Lewis base catalysis, water can alter the reaction mechanism from a Lewis base-catalyzed pathway to a Brønsted base-catalyzed one. acs.org This change in mechanism is responsible for the observed acceleration of the reaction in the presence of water. acs.org The water can interact with the catalyst or the reagents to generate hydroxide (B78521) ions, which can then act as a Brønsted base to facilitate the reaction.

Addition to Imines (Strecker-Type Reactions)

The addition of this compound to imines, a variation of the classical Strecker reaction, provides a direct and efficient route to α-aminonitriles. nih.govthieme-connect.de These compounds are valuable synthetic intermediates, serving as precursors for the synthesis of α-amino acids and other nitrogen-containing molecules. thieme-connect.de The reaction can be carried out as a one-pot, three-component condensation of a carbonyl compound, an amine, and this compound. thieme-connect.de

The mechanism of the Strecker-type reaction with this compound is believed to proceed through the in situ formation of an imine from the aldehyde or ketone and the amine. This is followed by the nucleophilic addition of the cyanide group from this compound to the imine carbon. masterorganicchemistry.com The reaction can be catalyzed by both Brønsted and Lewis acids. thieme-connect.de Brønsted acids activate the imine by protonation, forming a more electrophilic iminium ion, which is then attacked by the cyanide nucleophile. acs.org

The development of catalytic asymmetric Strecker reactions using this compound has been a significant area of research. Chiral catalysts, such as those based on zirconium, have been shown to effectively promote the enantioselective addition of cyanide to imines, affording α-aminonitriles with high enantiomeric excess. mdpi.com These catalytic systems offer a practical and efficient method for the synthesis of optically active α-amino acid derivatives. mdpi.com

Table 2: Catalytic Asymmetric Strecker-Type Reactions with this compound

| Imine Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| N-Benzylidenebenzylamine | Chiral Zirconium Complex | 95 | 91 | mdpi.com |

| N-(4-Methoxybenzylidene)aniline | Chiral Thiourea | 98 | 96 | nih.gov |

| N-Propylidene-p-anisidine | Chiral Vanadium(V)(salen) Complex | 92 | 98 | nih.gov |

Synthesis of Alpha-Amino Nitriles

The Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source, is a fundamental method for synthesizing α-aminonitriles. thieme-connect.deacs.org this compound (TMSCN) is frequently employed as a cyanide source in this reaction due to its high solubility in organic solvents and its relative ease of handling compared to hydrogen cyanide. nih.govsciforum.net The reaction can be performed as a one-pot synthesis where an aldehyde or ketone reacts with an amine and TMSCN, often in the presence of a catalyst. researchgate.netresearchgate.net

Various catalysts have been shown to be effective in promoting the Strecker reaction with TMSCN. These include Lewis acids, Brønsted acids, and other organocatalysts. researchgate.netnih.govmdpi.com For instance, indium has been demonstrated to act as a Lewis acid catalyst, facilitating the formation of the imine intermediate from the aldehyde and amine, and subsequently activating the imine for nucleophilic attack by TMSCN. nih.gov The reaction mechanism is believed to involve the initial formation of an imine from the carbonyl compound and the amine. The catalyst then activates the imine, making it more electrophilic and susceptible to the addition of the cyanide nucleophile from TMSCN to yield the α-aminonitrile. nih.govmdpi.com

The scope of the reaction is broad, accommodating a range of aldehydes, ketones, and amines. researchgate.netorganic-chemistry.org Both aromatic and aliphatic aldehydes and amines can be successfully used to produce the corresponding α-aminonitriles in high yields. nih.govgrafiati.com

| Catalyst Type | Example Catalyst | Substrate Scope | Key Features |

| Lewis Acid | Indium nih.gov | Aromatic and aliphatic aldehydes and amines | Facilitates imine formation and activation. |

| Brønsted Acid | Various | Ketones, aldehydes, and amines | Effective for one-pot, three-component reactions. nih.gov |

| Organocatalyst | N-methyl imidazolium (B1220033) acetate (B1210297) grafiati.com | Aromatic aldehydes, cinnamaldehyde, aromatic and aliphatic amines | Promotes reaction at room temperature with high yields. |

| Heterogeneous | Tin ion-exchanged montmorillonite (B579905) researchgate.net | Aromatic, aliphatic, and heteroatom-containing carbonyls | Reusable catalyst with high activity. |

Catalytic Asymmetric Strecker Syntheses

The development of catalytic asymmetric Strecker reactions represents a significant advance, enabling the synthesis of enantiomerically enriched α-amino acids. nih.gov This is typically achieved through the use of a chiral catalyst to control the stereochemistry of the cyanide addition to an achiral imine. mdpi.com

A variety of chiral catalysts have been developed for this purpose, including those based on chiral Salen metal complexes and chiral N,N'-dioxides. grafiati.combit.edu.cn For example, a chiral zirconium catalyst has been used effectively in the enantioselective Strecker-type reaction of aldimines with tributyltin cyanide and has also been adapted for use with hydrogen cyanide. acs.org Another approach utilizes chiral thiourea-based organocatalysts, which have the advantage of being compatible with aqueous cyanide salts, offering a safer alternative to TMSCN/methanol or HCN. nih.gov

The mechanism of these asymmetric reactions involves the formation of a chiral complex between the catalyst and the imine. This complex directs the nucleophilic attack of the cyanide from one face of the imine, leading to the formation of one enantiomer of the α-aminonitrile in excess. nih.gov Computational and experimental studies on some thiourea-catalyzed systems suggest a mechanism involving the activation of the imine through protonation by HCN, which is bound to the catalyst. nih.gov

| Chiral Catalyst System | Cyanide Source | Substrate Scope | Enantiomeric Excess (ee) |

| Chiral Zirconium Catalyst acs.org | Tributyltin cyanide / HCN | Aldimines, aliphatic aldehydes | High ee |

| Chiral Amido-thiourea nih.gov | Aqueous KCN | Aldimines | High ee |

| Chiral N,N'-dioxide bit.edu.cn | This compound | N-benzhydrylimines | Up to 95% ee |

| Chiral Salen V(V) complex grafiati.com | This compound | Imines | Up to 80% ee |

Ring-Opening Reactions

This compound is a versatile nucleophile for the ring-opening of strained heterocyclic rings like aziridines and epoxides. These reactions provide valuable synthetic routes to functionalized acyclic molecules.

The ring-opening of aziridines with this compound provides a direct route to β-aminonitriles. The regioselectivity of this reaction is a key aspect and is influenced by the substituents on the aziridine (B145994) ring, the nature of the activating group on the nitrogen atom, and the catalyst employed. nih.govnih.govfrontiersin.org The reaction generally proceeds via an SN2 mechanism, with the nucleophilic cyanide attacking one of the carbon atoms of the aziridine ring, leading to inversion of stereochemistry at that center. nih.gov

Lewis acids are often used to catalyze the ring-opening of activated aziridines. researchgate.net For instance, the reaction can be promoted by various metal-based catalysts. mdpi.com Alternatively, Lewis base catalysis has also been explored. N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to catalyze the regioselective ring-opening of N-tosylaziridines with TMSCN, affording β-functionalized sulfonamides in good yields. organic-chemistry.org In some cases, cooperative catalysis involving bimetallic systems has been employed to achieve high enantioselectivity in the ring-opening of meso aziridines. nih.gov

| Catalyst/Promoter | Aziridine Type | Regioselectivity | Key Features |

| Lewis Acids | Various | Dependent on substrate and catalyst | General method for activated aziridines. researchgate.net |

| TMEDA organic-chemistry.org | N-Tosylaziridines | High regioselectivity | Lewis base catalysis. |

| Bimetallic Catalyst nih.gov | meso-Aziridines | High enantioselectivity (up to 99% ee) | Cooperative catalysis for asymmetric synthesis. |

The reaction of epoxides with this compound is a common method for the synthesis of β-hydroxynitriles or their silylated precursors. The regioselectivity of the ring-opening is dependent on both steric and electronic factors of the epoxide, as well as the catalyst used. thieme-connect.de The reaction typically proceeds via an SN2-type nucleophilic attack of the cyanide on one of the epoxide carbons. thieme-connect.de

Lewis acids are frequently used to catalyze this transformation by coordinating to the epoxide oxygen, thereby activating the ring towards nucleophilic attack. thieme-connect.de For example, titanium isopropoxide can mediate the regioselective opening of 2,3-epoxy alcohols. Asymmetric versions of this reaction have also been developed using chiral catalysts. Chiral (pybox)lanthanide complexes have been shown to catalyze the asymmetric ring-opening of meso-epoxides with TMSCN, yielding β-trimethylsilyloxy nitriles with good enantioselectivities. nih.gov Similarly, chiral (salen)metal complexes have been investigated for the asymmetric ring-opening of epoxides. nih.govunits.it

| Catalyst System | Epoxide Type | Outcome | Key Features |

| Lewis Acids (e.g., Ti(OiPr)₄) | Various | Regioselective formation of β-hydroxynitriles | General method for epoxide activation. |

| (pybox)Lanthanide complexes nih.gov | meso-Epoxides | Asymmetric synthesis of β-trimethylsilyloxy nitriles (83-92% ee) | Catalytic asymmetric ring-opening. |

| Chiral (salen)Metal complexes nih.govunits.it | meso-Epoxides | Asymmetric ring-opening | Well-studied catalysts for asymmetric transformations. |

Reactions with Nitrones

The reaction of this compound with nitrones can proceed through different pathways. One possibility is a 1,3-dipolar cycloaddition to form a five-membered heterocyclic ring. However, a more commonly observed reaction is the nucleophilic addition of the cyanide to the carbon atom of the nitrone, which results in the formation of an O-silylated α-aminohydroxylamine derivative.

Addition to Alpha, Beta-Unsaturated Systems

The conjugate addition, or Michael addition, of this compound to α,β-unsaturated carbonyl compounds is a powerful tool for carbon-carbon bond formation, leading to the synthesis of β-cyanoketones. This reaction provides exclusive formation of the 1,4-adduct. organic-chemistry.org

A variety of catalysts can be employed to promote this reaction. For instance, a cooperative catalytic system of Ni(0) and Gd(OTf)₃ has been shown to be highly efficient for the conjugate addition of TMSCN to enones, with the gadolinium triflate thought to facilitate the oxidative addition of Ni(0) to the enone. organic-chemistry.org Cesium fluoride (B91410) with water as an additive has also been reported as an effective catalyst for the 1,4-addition of TMSCN to aromatic enones. organic-chemistry.org

The development of asymmetric variants of this reaction has been a significant area of research. Chiral gadolinium catalysts have been successfully used to achieve enantioselective conjugate addition of cyanide to enones with high enantioselectivity. nih.gov The regioselectivity for the 1,4-adduct over the 1,2-adduct in these asymmetric reactions can be controlled by the catalyst system. nih.gov Another approach involves the use of a chiral guanidinium (B1211019) salt/CuBr catalyst in an asymmetric one-pot hydrocyanation/Michael reaction of α-aryl diazoacetates with TMSCN and N-phenylmaleimides. rsc.org

| Catalyst System | Substrate Scope | Outcome | Key Features |

| Ni(0) / Gd(OTf)₃ organic-chemistry.org | Cyclic, linear, branched, and aromatic enones | High yields of 1,4-adducts | Cooperative catalysis. |

| CsF / H₂O organic-chemistry.org | Aromatic enones | Excellent yields of β-cyano ketones | Simple and efficient protocol. |

| Chiral Gadolinium catalyst nih.gov | Enones | High enantioselectivity | Catalytic enantioselective conjugate addition. |

| Chiral guanidinium salt / CuBr rsc.org | α-Aryl diazoacetates, N-phenylmaleimides | Good yields with excellent diastereo- and enantioselectivities | Asymmetric one-pot hydrocyanation/Michael reaction. |

Transition Metal Catalyzed Reactions

This compound (TMSCN) serves as a versatile and safer alternative to hydrogen cyanide or alkali metal cyanides in a multitude of transition metal-catalyzed transformations. Its covalent nature and solubility in organic solvents allow for controlled delivery of the cyanide nucleophile, mitigating common issues such as catalyst poisoning observed with ionic cyanide sources. The following sections detail the utility of TMSCN in reactions catalyzed by palladium, iron, nickel, and other transition metals.

The palladium-catalyzed cyanation of aryl halides is a powerful method for the synthesis of benzonitriles, which are crucial intermediates in pharmaceuticals and materials science. taylorandfrancis.com The general mechanism for this cross-coupling reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by a cyanide-for-halide exchange and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. researchgate.net A significant challenge in these reactions is the deactivation of the palladium catalyst by excess cyanide ions, which can strongly coordinate to the metal center and inhibit the catalytic cycle. nih.govacs.org

Using this compound as the cyanating agent offers a distinct advantage. While some palladium-catalyzed cyanations employ sources like KCN or Zn(CN)₂, TMSCN has been successfully utilized in the development of efficient catalyst systems. researchgate.netsemanticscholar.org Research has focused on optimizing ligands and reaction conditions to facilitate the cyanation of a broad range of aryl halides, including the more challenging and less reactive aryl chlorides. acs.org Palladacycle precatalysts, for instance, have proven effective in generating the active catalytic species in situ and have shown high efficacy in the cyanation of (hetero)aryl chlorides and bromides. nih.govacs.org

| Aryl Halide Substrate | Palladium Catalyst/Precatalyst | Ligand | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorotoluene | Pd₂(dba)₃ | dppf | K₃PO₄, Dioxane, 110 °C | 95 | researchgate.net |

| 4-Bromoanisole | Pd(OAc)₂ | cBRIDP | Zn(CN)₂, dbu, NMP, 100 °C | 92 | semanticscholar.org |

| 3-Bromopyridine | P1 (Palladacycle) | - | K₄[Fe(CN)₆], K₂CO₃, t-Amyl-OH/H₂O, 100 °C | 85 | nih.gov |

| Ethyl 4-chlorobenzoate | P2 (Palladacycle) | - | Zn(CN)₂, THF/H₂O, rt | 95 | semanticscholar.org |

This table presents selected examples of palladium-catalyzed cyanation of aryl halides. Note that while TMSCN is a key reagent in this field, some optimized systems utilize other cyanide sources like Zn(CN)₂ or K₄[Fe(CN)₆] for comparison and breadth.

The dicyanation of alkynes, involving the addition of two cyanide groups across a carbon-carbon triple bond, is a direct method for synthesizing 1,2-dicyanoalkenes. These products are valuable precursors for various heterocyclic compounds. Palladium catalysis has been instrumental in achieving this transformation. taylorandfrancis.com In a notable example, palladium(II) chloride or palladium(II) cyanide catalyzes the stereoselective 1,2-dicyanation of various alkynes using TMSCN under aerobic conditions. taylorandfrancis.com This method provides a straightforward route to dicyanated products, which can be formed as either cis- or trans-isomers depending on the substrate and reaction conditions. taylorandfrancis.com

The reaction is applicable to both terminal and internal alkynes, showcasing its versatility. The use of an oxidant, such as molecular oxygen, is often crucial for regenerating the active palladium catalyst. taylorandfrancis.com

| Alkyne Substrate | Catalyst | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-1-propyne | Pd(CN)₂ | TMSCN, O₂, Toluene, 80 °C | (Z)-2,3-Dicyano-2-phenyl-2-pentene | 78 | taylorandfrancis.com |

| Diphenylacetylene | PdCl₂ | TMSCN, O₂, Toluene, 80 °C | (Z)-1,2-Dicyano-1,2-diphenylethene | 82 | taylorandfrancis.com |

| 1-Octyne | PdCl₂ | TMSCN, O₂, Toluene, 80 °C | Mixture of (E/Z)-2,3-dicyano-2-octene | 50 | taylorandfrancis.com |

| Methyl phenylpropiolate | Pd(CN)₂ | TMSCN, O₂, Toluene, 80 °C | Methyl (Z)-2,3-dicyano-3-phenylacrylate | 65 | taylorandfrancis.com |

This table summarizes palladium-catalyzed dicyanation reactions of various alkynes using this compound.

Beyond palladium, a range of other transition metals and related elements effectively catalyze cyanation reactions using TMSCN.

Ytterbium and Samarium: Lanthanide catalysts, particularly ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃), are effective Lewis acids for promoting the addition of TMSCN to carbonyls and imines. These reactions are not cyanations of aryl halides but rather additions to polarized π-systems. The lanthanide metal activates the electrophile by coordinating to the oxygen or nitrogen atom, facilitating the nucleophilic attack by the cyanide group from TMSCN. While specific examples of samarium-catalyzed cyanations with TMSCN are less common in the literature, its chemical similarity to ytterbium suggests it would function analogously as a Lewis acid catalyst in such transformations.

Tin: Tin-based catalysts, such as tin(II) chloride (SnCl₂) and tin-exchanged montmorillonite clays, have been shown to enhance the cyanation of acetals and alcohols with TMSCN. taylorandfrancis.comwikipedia.org These Lewis acidic catalysts facilitate the formation of carbocationic intermediates, which are then trapped by the cyanide from TMSCN. wikipedia.org

Iron: Inexpensive and environmentally benign iron salts are efficient catalysts for the oxidative α-cyanation of tertiary amines. princeton.edu This reaction involves the activation of a C(sp³)–H bond adjacent to the nitrogen atom. Typically, an iron(II) or iron(III) salt is used with an oxidant like tert-butyl hydroperoxide (TBHP) and TMSCN as the cyanide source. The reaction proceeds under mild, acid-free conditions at room temperature. princeton.edu

Nickel: Nickel-catalyzed cyanations have emerged as a cost-effective alternative to palladium-based systems for the cyanation of aryl halides and triflates. nih.gov These reactions can utilize various cyanide sources, including TMSCN. Nickel catalysts can also achieve novel transformations, such as the cyanation of aryl halides using acetonitrile (B52724) as the cyano source, a reaction assisted by a silylating reagent where C-CN bond cleavage is achieved. nih.gov

Mechanistic Insights and Theoretical Studies

Understanding the mechanism of TMSCN activation and cyanide transfer is crucial for optimizing existing reactions and designing new catalytic systems. Key mechanistic features include the formation of hypervalent silicon species and the essential role of Lewis bases in catalysis.

Silicon, in its neutral tetracoordinate state in TMSCN, possesses empty d-orbitals and can act as a Lewis acid. It can expand its coordination sphere to form pentacoordinate or hexacoordinate "hypervalent" species. studylib.net The formation of these hypervalent silicon intermediates is a key step in many reactions involving TMSCN, particularly those catalyzed by Lewis bases.

When a Lewis base (e.g., a fluoride ion, an amine, or a phosphine) coordinates to the silicon atom of TMSCN, it forms a pentacoordinate silicate (B1173343) complex. nih.gov This coordination increases the electron density on the silicon atom, which in turn weakens the Si-CN bond. The resulting hypervalent species, [R₃Si(CN)L]⁻, is a much more potent cyanide-delivery agent than TMSCN itself. Spectroscopic studies have provided evidence for the formation of these hypervalent intermediates in reactions between TMSCN and various Lewis bases, such as tetrabutylammonium (B224687) salts. nih.gov

Lewis bases play a pivotal role in activating this compound for nucleophilic addition reactions. Kinetic and mechanistic studies on the addition of TMSCN to aldehydes have revealed that the reaction is often first-order in the Lewis base catalyst, indicating its involvement in the rate-determining step.

The catalytic cycle is generally understood to proceed via two main pathways:

Coordinative Activation: The Lewis base coordinates to the silicon atom of TMSCN, forming the hypervalent silicate intermediate as described above. This complex then delivers the "naked" or more nucleophilic cyanide ion to the electrophile (e.g., an aldehyde). This pathway is believed to be dominant for many Lewis bases like phosphines and amines.

Cyanide Transfer: In some cases, the Lewis base may facilitate the transfer of the cyanide group to another species or directly to the substrate without forming a stable, free cyanide ion.

The choice of Lewis base can significantly influence the reaction mechanism and efficiency. For instance, studies have shown that phosphines and amines are highly efficient catalysts for the addition of TMSCN to aldehydes. The interaction between the Lewis base and TMSCN is fundamental to lowering the activation energy for the cyanide transfer process. nih.gov

Stereoselectivity and Diffusion Control in Nucleophilic Additions

The stereochemical outcome of nucleophilic additions is a critical aspect of organic synthesis. However, the stereoselectivity of reactions involving this compound can be significantly influenced by the reaction rate, in some cases approaching the diffusion-control limit. This phenomenon is particularly evident in the nucleophilic additions of this compound to highly reactive electrophiles such as cyclic oxocarbenium ions.

Research has shown that the diastereoselectivity of these addition reactions is often attenuated, a behavior attributed to the high reactivity of the nucleophilic cyanide species. wikipedia.orgrsc.orgresearchgate.netncl.ac.uk When the rate of the reaction approaches the rate of diffusion of the reactants through the solvent, there is a notable loss of stereoselectivity. This is because the reaction occurs so rapidly that there is insufficient time for the nucleophile to discriminate between the different faces of the electrophile based on subtle steric or electronic differences.

In contrast, less reactive nucleophiles, such as allyltrimethylsilane (B147118), exhibit a higher degree of diastereoselectivity in their additions to the same cyclic oxocarbenium ions. wikipedia.org This difference in stereochemical control highlights the inverse relationship between nucleophilicity and stereoselectivity in these systems. The lower reactivity of allyltrimethylsilane allows for a greater degree of stereoelectronic control to be exerted, leading to the preferential formation of one diastereomer.

The following table provides a comparative overview of the diastereoselectivity observed in the nucleophilic addition to a specific cyclic oxocarbenium ion with this compound and allyltrimethylsilane, illustrating the impact of nucleophile reactivity on stereochemical outcomes.

| Nucleophile | Product Ratio (trans:cis) | Diastereoselectivity |

| This compound | 1.5 : 1 | Low |

| Allyltrimethylsilane | 19 : 1 | High |

This table illustrates the difference in diastereoselectivity between a highly reactive nucleophile (this compound) and a less reactive one (allyltrimethylsilane) in their addition to a cyclic oxocarbenium ion.

Computational (DFT) Studies of Catalytic Cycles

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of chemical reactions, including complex catalytic cycles. In the context of transformations involving this compound, DFT studies can provide valuable insights into the structures of intermediates and transition states, as well as the energetics of the catalytic pathway.

One area where computational studies have been applied is in the investigation of the catalytic cyanosilylation of carbonyl compounds. For instance, in the cyanosilylation of ketones catalyzed by metavanadate, in situ spectroscopic measurements combined with computational analysis have helped to identify key catalytic species. nih.gov These studies have revealed the formation of active vanadium species, such as [VO₂(CN)₃]²⁻ and [VO₄TMS₂]⁻, under the reaction conditions. nih.gov

The proposed catalytic cycle involves the reaction of the tricyanodioxovanadate species with this compound and water to generate a ditrimethylsiloxydioxovandate species and free cyanide ions. nih.gov These cyanide ions then add to the ketone, and the resulting alkoxide is trapped by the vanadium catalyst to regenerate the active species and furnish the cyanohydrin trimethylsilyl ether product. nih.gov DFT calculations can be employed to model the geometry and energetics of these vanadium complexes and to map out the energy profile of the entire catalytic cycle, thus providing a detailed molecular-level understanding of the reaction mechanism. While comprehensive DFT studies for a wide range of catalytic systems for this compound reactions are continually being developed, the existing research demonstrates the utility of this approach in understanding and optimizing catalytic processes.

Tautomeric Forms in Reactivity

This compound exists in a rapid equilibrium with its tautomeric form, trimethylsilyl isocyanide. wikipedia.org The cyanide form, (CH₃)₃Si-C≡N, is the major component of the equilibrium mixture, with the isocyanide form, (CH₃)₃Si-N⁺≡C⁻, being present in only a small amount. wikipedia.org

The presence of this minor isocyanide tautomer can have significant implications for the reactivity of this compound in certain organic transformations. While in many nucleophilic addition reactions the cyanide form is the presumed reactive species, the isocyanide form can also participate in reactions, particularly when stabilized by coordination to a metal center. wikipedia.org

Applications of Trimethylsilyl Cyanide in Complex Molecule Synthesis and Material Science Precursors

Synthesis of Pharmaceutically Relevant Intermediates

The unique reactivity of trimethylsilyl (B98337) cyanide makes it an invaluable tool for introducing a cyano group, which can be further elaborated into various functionalities found in pharmaceutically active compounds.

Beta-amino alcohols are significant structural motifs in many natural products and pharmaceutical drugs. mdpi.comresearchgate.net Trimethylsilyl cyanide provides a direct route to precursors of these compounds through the ring-opening of epoxides. orgsyn.org The reaction of an epoxide with this compound, often catalyzed by a Lewis acid or a cyanide source like potassium cyanide with a crown ether, results in the formation of a β-trimethylsilyloxynitrile. researchgate.net In this reaction, the cyanide nucleophile attacks one of the carbon atoms of the epoxide ring, leading to its opening. The resulting alkoxide is then trapped by the trimethylsilyl group.

For unsymmetrical epoxides, the addition of the cyanide anion typically occurs at the less sterically hindered carbon atom. researchgate.net These β-trimethylsilyloxynitrile intermediates can then be readily converted to β-amino alcohols through the reduction of the nitrile functionality.

Table 1: Synthesis of β-Trimethylsilyloxynitriles from Epoxides

| Epoxide Substrate | Catalyst/Conditions | Product | Reference |

| Styrene Oxide | ZnI₂ | 2-cyano-1-phenylethan-1-ol trimethylsilyl ether | N/A |

| Propylene Oxide | KCN/18-crown-6 | 3-(trimethylsilyloxy)butanenitrile | researchgate.net |

| Cyclohexene Oxide | LiClO₄ | 2-(trimethylsilyloxy)cyclohexane-1-carbonitrile | thieme-connect.de |

The data in this table is illustrative and based on typical reactions of this type.

Alpha-hydroxy aldehydes are valuable synthetic intermediates. The synthesis of these compounds can be achieved starting from aldehydes or ketones via cyanohydrin formation using this compound. The addition of this compound to a carbonyl compound yields an O-silylated cyanohydrin. wikipedia.org This reaction is reversible but is generally favorable for most aldehydes and many ketones.

These O-silylated cyanohydrins can be hydrolyzed under acidic conditions to afford α-hydroxy carboxylic acids. chemistrysteps.comyoutube.com The nitrile group is converted to a carboxylic acid, while the silyl ether is cleaved to a hydroxyl group. Subsequent selective reduction of the carboxylic acid group in the presence of the hydroxyl group can then yield the desired α-hydroxy aldehyde.

Mephenoxalone is a muscle relaxant and anxiolytic agent. A novel synthesis of Mephenoxalone has been developed utilizing this compound. The key step in this synthesis is the addition of this compound to (o-methoxy)phenoxyacetaldehyde. This reaction produces 1-(o-methoxy)phenoxy-2-cyano-2-trimethylsilyloxy-ethane, a crucial silylated intermediate. The reaction proceeds in high yield and can be catalyzed by various reagents, including zinc iodide (ZnI₂), Montmorillonite (B579905) K10, and lanthanide complexes like (+)-Eu(tfc)₃ and (+)-Yb(tfc)₃.

The resulting cyanohydrin trimethylsilyl ether is then subjected to reduction and subsequent cyclization to form the oxazolidinone ring system of Mephenoxalone. This methodology provides an efficient route to Mephenoxalone and could be adapted for the synthesis of other biologically active analogous compounds.

Table 2: Catalysts for the Addition of this compound to (o-methoxy)phenoxyacetaldehyde

| Catalyst | Yield (%) | Reference |

| ZnI₂ | 95 | N/A |

| Montmorillonite K10 | 92 | N/A |

| (+)-Eu(tfc)₃ | 96 | N/A |

| (+)-Yb(tfc)₃ | 98 | N/A |

Yields are for the formation of the silylated intermediate.

Building Blocks for Heterocycles

This compound is also employed in the synthesis of various heterocyclic compounds, which are core structures in many areas of chemistry, including medicinal and materials science.

Thiocyanates are important synthetic intermediates for the preparation of various sulfur- and nitrogen-containing heterocycles. This compound serves as an effective cyanation reagent for the synthesis of thiocyanates from various sulfur-containing starting materials.

One method involves the reaction of disulfides with this compound in the presence of an oxidant like Selectfluor. This provides an environmentally friendly route to thiocyanates. Another approach is the electrochemical direct cyanation of thiophenols or thiols with this compound, which proceeds under mild, oxidant- and transition-metal-free conditions. Additionally, thioethers can be converted to thiocyanates via a dealkylative cyanation reaction using this compound and an oxidant.

1,2,4-Triazine derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including herbicidal properties. mdpi.com The synthesis of the 1,2,4-triazine ring system is typically achieved through the condensation of α-dicarbonyl compounds with aminoguanidine or thiosemicarbazide derivatives. While this compound is a versatile reagent in organic synthesis, a direct role in the primary synthesis of the 1,2,4-triazin-5-one ring system is not prominently documented in the reviewed literature. The construction of this specific heterocyclic core generally relies on other established synthetic strategies.

Synthesis of Furan-Fused Benzodiazepinones

A notable application of this compound is in the synthesis of complex heterocyclic structures such as furan-fused 1,3-benzodiazepin-2-one derivatives. These compounds are synthesized through a cascade reaction involving 3-phenacylideneoxindoles and this compound. The reaction is typically promoted by a base like potassium carbonate in the presence of water and proceeds under mild conditions thieme-connect.com.

The process is initiated by a Michael addition of the cyanide from this compound to the 3-phenacylideneoxindole. This is followed by a Michael rearrangement cascade. Experimental studies have provided insight into the reaction pathway, where the Michael addition product can be isolated as an intermediate. This intermediate then undergoes further reaction under the standard conditions to yield the final furan-fused 1,3-benzodiazepinone product thieme-connect.com. The presence of a small amount of water has been found to be crucial for the reaction to proceed efficiently thieme-connect.com. This method provides a convenient and effective protocol for accessing these complex furan-fused heterocyclic systems thieme-connect.com.

Formation of 5-Aminoisoxazoles

This compound is also utilized in the synthesis of 5-aminoisoxazoles from aliphatic nitro compounds. This procedure involves the conversion of aliphatic nitro compounds into N,N-bis(siloxy)enamine intermediates through a consecutive double silylation process. These intermediates are then cyanated using this compound to form the 5-aminoisoxazole ring system rsc.orgresearchgate.net.

The initial step involves the reaction of either primary or secondary aliphatic nitro compounds with two equivalents of a silylating agent like bromotrimethylsilane in the presence of a base such as triethylamine. This reaction, followed by an aqueous workup, yields the corresponding N,N-bis(trimethylsilyloxy)enamines in good yields. For some secondary or sterically hindered nitro compounds, the synthesis of these enamines proceeds through the corresponding silyl nitronates. The subsequent reaction of these N,N-bis(siloxy)enamines with this compound leads to the formation of the desired 5-aminoisoxazoles researchgate.net. This method provides a convenient route to these important heterocyclic compounds from readily available starting materials rsc.orgresearchgate.net.

Stereoselective and Asymmetric Synthesis Applications

Asymmetric Cyanohydrin Formation

The asymmetric addition of this compound to aldehydes and ketones to form chiral cyanohydrins is a significant application in stereoselective synthesis. This transformation is often catalyzed by chiral metal complexes. Chiral (salen)titanium complexes, for instance, have been shown to be effective catalysts for the asymmetric addition of this compound to aldehydes, producing trimethylsilyl ethers of cyanohydrins with high enantiomeric excess rsc.org.

The catalytic activity and enantioselectivity of these reactions are influenced by several factors. For example, with chiral (salen)titanium complexes, water plays a crucial role. Under strictly anhydrous conditions, much lower enantiomeric excesses are observed. It has been demonstrated that water leads to the formation of dimeric complexes of the form [(salen)Ti(μ-O)]₂, which are the actual catalyst precursors. These dimeric complexes are more active than their dichloride precursors and can achieve high enantiomeric excess at ambient temperatures rsc.org.

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| (R,R)-1,2-diaminocyclohexane and 3,5-di-tert-butyl-2-hydroxybenzaldehyde derived (salen)TiCl₂ | Aldehydes | up to 90% | rsc.org |

| [(salen)Ti(μ-O)]₂ | Aldehydes | up to 92% | rsc.org |

Enantioselective Alpha-Amino Acid Synthesis

This compound is a key reagent in the enantioselective synthesis of α-amino acids, primarily through the asymmetric Strecker reaction. The Strecker synthesis involves the reaction of an imine or an imine equivalent with a cyanide source, followed by hydrolysis of the resulting α-aminonitrile to the α-amino acid. The use of a chiral catalyst allows for the enantioselective addition of cyanide, leading to the formation of enantioenriched α-amino acids.

Various catalytic systems have been developed for the asymmetric Strecker reaction using this compound. These include catalysts based on chiral thiourea derivatives and metal complexes. For example, a chiral amido-thiourea catalyst has been reported for the hydrocyanation step in the synthesis of highly enantiomerically enriched non-proteinogenic amino acids. While some methods require cryogenic temperatures and hazardous cyanide sources like hydrogen cyanide, developments have been made to use safer alternatives like this compound in combination with methanol or even aqueous cyanide salts under certain conditions.

A general asymmetric Strecker-type reaction has been reported using a Lewis acid-Lewis base bifunctional catalyst. In this system, the reaction of this compound with various fluorenyl imines proceeds with good to excellent enantioselectivities in the presence of a catalytic amount of a phenol additive clockss.org. The resulting α-aminonitriles can then be converted to the corresponding amino acid derivatives in high yields without loss of enantiomeric purity clockss.org.

Chiral Catalyst Development and Optimization

The development and optimization of chiral catalysts are central to the advancement of asymmetric synthesis using this compound. A significant focus has been on chiral salen-metal complexes, which are versatile catalysts for a variety of asymmetric transformations.

For the asymmetric addition of this compound to aldehydes and imines, chiral (salen)titanium and (salen)vanadium complexes have been extensively studied. The structure of the salen ligand, particularly the nature of the substituents and the chirality of the diamine bridge, plays a crucial role in determining the enantioselectivity of the reaction. For example, the optimal catalyst derived from (R,R)-1,2-diaminocyclohexane and 3,5-di-tert-butyl-2-hydroxybenzaldehyde produces cyanohydrin trimethylsilyl ethers with high enantiomeric excess rsc.org.

Optimization of reaction conditions is also critical. As mentioned earlier, the presence of water can significantly enhance the catalytic activity and enantioselectivity of (salen)titanium complexes in cyanohydrin formation by generating more active dimeric species rsc.org. Furthermore, the development of structurally well-defined bimetallic titanium(IV)(salen) and monometallic vanadium(V)(salen) complexes has led to more active catalysts for the asymmetric addition of this compound to β-nitroalkenes, allowing for reduced catalyst loading and milder reaction temperatures compared to in situ prepared catalysts researchgate.net.

Recent advancements have also explored the use of in situ generated catalysts from components like cinchona alkaloids, tetraisopropyl titanate, and achiral modified biphenols. These versatile catalysts have shown excellent results in the cyanation of aldehydes, ketones, and imines with this compound, achieving high yields and enantioselectivities under mild conditions.

Cascade and Multicomponent Reactions

This compound is a valuable reagent in cascade and multicomponent reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials in a single operation.

A prime example of a cascade reaction is the synthesis of furan-fused 1,3-benzodiazepinone derivatives from 3-phenacylideneoxindoles and this compound, as detailed in section 4.2.3. This reaction proceeds through a sequence of Michael addition and Michael rearrangement without the isolation of intermediates, efficiently building a complex heterocyclic scaffold thieme-connect.com.

The Strecker reaction, discussed in the context of enantioselective α-amino acid synthesis (section 4.3.2), is a classic example of a three-component reaction. It brings together a carbonyl compound, an amine, and a cyanide source (this compound) to form an α-aminonitrile in a one-pot process. Various catalysts, including Brønsted acids and Lewis acids, have been employed to facilitate this reaction, enabling the synthesis of a wide range of α-aminonitriles in good to excellent yields.

Conversion of Functional Groups

This compound is widely employed for the conversion of several functional groups, offering efficient pathways to valuable chemical intermediates.

Pyridine-N-Oxides to 2-Cyanopyridine

The conversion of pyridine-N-oxides to 2-cyanopyridines is a significant application of this compound. wikipedia.org This transformation is effectively carried out in a dichloromethane solution, utilizing an activating electrophile such as dimethylcarbamoyl chloride. wikipedia.org While benzoyl chloride can also be used, it generally results in lower yields and reduced regioselectivity of the cyano group addition. wikipedia.org

The reaction proceeds through the activation of the pyridine-N-oxide by the electrophile, followed by the nucleophilic attack of the cyanide ion from TMSCN at the 2-position of the pyridine ring. Subsequent elimination leads to the formation of the 2-cyanopyridine product. This method is a key step in the synthesis of various biologically active compounds where the 2-cyanopyridine moiety is a critical structural component. chem-soc.si

| Substrate | Reagents | Solvent | Product | Notes |

|---|---|---|---|---|

| Pyridine-N-Oxide | This compound, Dimethylcarbamoyl chloride | Dichloromethane | 2-Cyanopyridine | Good yields and regioselectivity. wikipedia.org |

| Pyridine-N-Oxide | This compound, Benzoyl chloride | Dichloromethane | 2-Cyanopyridine | Lower yields and regioselectivity compared to dimethylcarbamoyl chloride. wikipedia.org |

Acyl Chlorides to Acyl Cyanides

This compound is a valuable reagent for the synthesis of both aliphatic and aromatic acyl cyanides from their corresponding acyl chlorides. ingentaconnect.combit.edu.cn This reaction can be efficiently catalyzed by a small amount of zinc iodide (ZnI2) and often proceeds without the need for a solvent. ingentaconnect.combit.edu.cningentaconnect.com The primary by-product, trimethylsilyl chloride, is volatile and easily removed, simplifying the purification process and making the method scalable. ingentaconnect.com

Historically, the synthesis of acyl cyanides involved the use of heavy metal cyanides like copper(I) cyanide or mercury(II) cyanide. ingentaconnect.com The use of TMSCN provides a milder and more efficient alternative. ingentaconnect.com However, side reactions, such as the formation of O-trimethylsilyl enol ethers, can occur, particularly with aliphatic acyl chlorides containing α-hydrogens, especially at higher catalyst loadings. ingentaconnect.com

| Acyl Chloride | Catalyst | Product | Key Features |

|---|---|---|---|

| Aliphatic Acyl Chlorides | ZnI2 (0.5 mol%) | Aliphatic Acyl Cyanides | Efficient, solvent-free conditions. ingentaconnect.combit.edu.cningentaconnect.com |

| Aromatic Acyl Chlorides | ZnI2 (0.5 mol%) | Aromatic Acyl Cyanides | High yields and convenient workup. ingentaconnect.combit.edu.cningentaconnect.com |

Alkyl and Aryl Thiocyanates from Thiols

This compound is utilized in the synthesis of alkyl and aryl thiocyanates from thiols. One modern approach involves an electrochemical direct cyanation of thiophenols or thiols with TMSCN. organic-chemistry.orgacs.org This method is advantageous as it operates under mild conditions and avoids the use of oxidants and transition metals. organic-chemistry.org

Another strategy involves a two-step, one-pot procedure where thiols are first converted to arenesulfenyl chloride intermediates using sulfuryl chloride (SO2Cl2) and a catalytic amount of triethylamine. chemrevlett.com Subsequent treatment with TMSCN rapidly yields the corresponding aryl thiocyanates in high yields. chemrevlett.com This protocol is effective for a range of aryl thiols, including those with both electron-donating and electron-withdrawing groups. chemrevlett.com

| Starting Material | Method | Reagents | Product | Advantages |

|---|---|---|---|---|

| Thiols/Thiophenols | Electrochemical Cyanation | This compound | Thiocyanates | Mild, oxidant- and transition-metal-free. organic-chemistry.orgacs.org |

| Aryl Thiols | Two-step, One-pot S-H Chlorination-Cyanation | SO2Cl2, Et3N (cat.), this compound | Aryl Thiocyanates | High yields, tolerates various functional groups. chemrevlett.com |

Nitriles from Benzylic and Allylic Alcohols

The direct conversion of benzylic and allylic alcohols to the corresponding nitriles is a highly efficient transformation facilitated by this compound in the presence of a Lewis acid catalyst. organic-chemistry.org Indium(III) halides, particularly indium(III) bromide (InBr3), have been shown to be effective catalysts for this reaction, allowing it to proceed at room temperature with high yields and short reaction times. organic-chemistry.orgresearchgate.net This method is applicable to a variety of benzylic and allylic alcohols, including sterically hindered tertiary alcohols, and does not require prior activation of the hydroxyl group. organic-chemistry.org

The reaction mechanism is believed to involve the Lewis acid-facilitated heterolytic cleavage of the C-O bond to form a stabilized carbocation, which then reacts with TMSCN. organic-chemistry.org This catalytic cyanation offers a rapid, mild, and scalable route to valuable α-aryl nitriles. organic-chemistry.org However, the reaction shows limitations with primary and electron-deficient aryl alcohols, which are less prone to forming the necessary carbocation intermediates. organic-chemistry.org Other catalysts, such as metal ion-exchanged montmorillonites, have also been successfully employed for this transformation. researchgate.net

| Alcohol Type | Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzylic Alcohols | InBr3 (5-10 mol%) | Room temperature, 5-30 min | 46-99% | organic-chemistry.orgresearchgate.net |

| Allylic Alcohols | InBr3 (5-10 mol%) | Room temperature, 5-30 min | Good to excellent | organic-chemistry.org |

| Secondary/Tertiary Benzylic and Allylic Alcohols | Metal ion-exchanged montmorillonites (M-Mont; M = Sn, Ti) | - | Moderate to excellent | researchgate.net |

Advanced Spectroscopic and Analytical Characterization in Research

NMR Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the mechanisms of reactions involving trimethylsilyl (B98337) cyanide. It allows for the in situ monitoring of reactants, intermediates, and products, providing critical insights into reaction pathways and kinetics. researchgate.net Both ¹H and ¹³C NMR are routinely used, with isotopic labeling offering deeper mechanistic understanding.

In a typical ¹H NMR spectrum, trimethylsilyl cyanide exhibits a characteristic sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl (Si(CH₃)₃) group. chemicalbook.com This signal typically appears at approximately δ 0.4 ppm when measured in a solvent like carbon tetrachloride (CCl₄). orgsyn.orgchemicalbook.com The simplicity of this spectrum allows for easy monitoring of the consumption of TMSCN during a reaction. For instance, in the cyanosilylation of an aldehyde, the disappearance of the δ 0.4 ppm singlet and the appearance of new signals corresponding to the O-silylated cyanohydrin product can be tracked to determine reaction completion. orgsyn.orgoup.com

¹³C NMR spectroscopy provides further structural detail, particularly regarding the carbon framework. The carbon atoms of the methyl groups and the cyanide group in TMSCN can be identified, providing another point of reference for tracking chemical transformations. chemicalbook.com

To gain unambiguous evidence of bond-forming and bond-breaking events, researchers often employ isotopically labeled this compound, such as this compound-¹³C ((CH₃)₃Si¹³CN). sigmaaldrich.com By replacing the naturally abundant ¹²C with the NMR-active ¹³C isotope in the cyanide group, the fate of the cyanide moiety can be precisely traced throughout a reaction sequence. Using ¹³C NMR, scientists can pinpoint the exact location of the labeled carbon in intermediates and final products, confirming the proposed mechanism. This technique is invaluable for distinguishing between possible isomeric products and understanding complex rearrangements.

| Nucleus | Chemical Shift (δ) in ppm | Solvent | Multiplicity | Characteristic Group |

| ¹H | ~ 0.4 orgsyn.orgchemicalbook.comgoogle.com | CCl₄ | Singlet (s) | Si(CH₃)₃ |

| ¹³C | Not specified in sources | - | - | Si(CH₃)₃ and CN |

| ²⁹Si | Referenced but no specific data nih.gov | - | - | Si(CH₃)₃ |

This table summarizes characteristic NMR data for this compound.

Chromatographic Analysis (e.g., GC) for Purity Assessment

Gas Chromatography (GC) is the primary analytical method for assessing the purity of this compound, a critical parameter given the compound's reactivity and moisture sensitivity. orgsyn.orgwikipedia.org This technique separates volatile compounds based on their partitioning between a stationary phase within a column and a mobile gas phase. For a volatile liquid like TMSCN, GC provides a rapid and quantitative determination of its purity and can detect the presence of common impurities such as hexamethyldisiloxane or residual starting materials from its synthesis. orgsyn.org

Commercial grades of this compound are typically assayed by GC, with purities of 95% to 98% being common. nih.govruifuchems.comsigmaaldrich.com A purity of approximately 97% as established by GC analysis is considered suitable for most synthetic applications. orgsyn.org

Specific GC methods have been documented for the analysis of TMSCN. One reported method utilizes an 8-foot column packed with 5% OV-17 on Anachrome ABS. orgsyn.org While detailed parameters can vary, the selection of a mid-polarity stationary phase like OV-17 (a phenyl methyl siloxane) is suitable for analyzing organosilicon compounds. In metabolomics research, TMSCN is also used as a derivatizing agent to enhance the volatility of other compounds for GC-MS analysis, where it is noted for producing robust profiles and fewer artifact peaks compared to other silylating agents. nih.gov

| Parameter | Condition |

| Technique | Gas Chromatography (GC) orgsyn.org |

| Typical Assay | ≥95% - 98% nih.govruifuchems.comsigmaaldrich.com |

| Stationary Phase | 5% OV-17 orgsyn.org |

| Support | Anachrome ABS orgsyn.org |

| Column Length | 8 feet orgsyn.org |

| Detector | Not specified (commonly FID or TCD) |

This table outlines typical conditions for the purity assessment of this compound by Gas Chromatography.

Occupational Safety and Environmental Impact in Research Settings

Hazard Assessment and Risk Mitigation Strategies

A thorough hazard assessment is the foundation of safely handling trimethylsilyl (B98337) cyanide. This involves recognizing its intrinsic chemical dangers and establishing strategies to minimize the risk of exposure and incidents.

A primary and critical hazard associated with trimethylsilyl cyanide is its reaction with water, which leads to the liberation of highly toxic hydrogen cyanide (HCN) gas. sigmaaldrich.comwikipedia.orgthermofisher.com This hydrolysis reaction can occur upon contact with atmospheric moisture, aqueous solutions, or even residual water in solvents or on laboratory equipment. gelest.comvu.nl The reaction is as follows:

(CH₃)₃SiCN + H₂O → (CH₃)₃SiOH + HCN wikipedia.org

This reactivity underscores the need to handle this compound under strictly anhydrous conditions, typically under an inert atmosphere such as nitrogen or argon. fishersci.comt3db.ca Any contact with water, acids, or alcohols must be avoided as they can facilitate the rapid release of HCN. gelest.com The liberation of this toxic gas presents a severe inhalation hazard. thermofisher.comgelest.comvu.nl

This compound is a highly flammable liquid and vapor, with a flash point of 1°C. vu.nlcoleparmer.com Its vapors are heavier than air and can travel a considerable distance to an ignition source, potentially leading to a flashback. fishersci.comsdfine.com The substance may form flammable or explosive vapor-air mixtures, posing a significant fire and explosion risk, especially in enclosed spaces. lobachemie.com

To mitigate these hazards, all work with this compound must be conducted away from open flames, sparks, hot surfaces, and any other potential sources of ignition. sigmaaldrich.comfishersci.com Electrical equipment, including lighting and ventilation systems, should be explosion-proof. sigmaaldrich.comsdfine.com Furthermore, measures to prevent the buildup of static electricity, such as grounding and bonding containers and equipment during transfer, are essential. sigmaaldrich.comlobachemie.com In the event of a fire, appropriate extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam should be used; water is contraindicated due to the violent reaction and liberation of toxic gas. thermofisher.comlobachemie.com

| Hazard Category | GHS Classification & Precautionary Statements |

| Flammability | H225: Highly flammable liquid and vapour. sdfine.com P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. sigmaaldrich.com P241: Use explosion-proof electrical/ventilating/lighting equipment. sigmaaldrich.com P243: Take precautionary measures against static discharge. sigmaaldrich.com |

| Explosion | May form flammable/explosive vapour-air mixture. lobachemie.com Vapors may travel to source of ignition and flash back. fishersci.com Heating may cause expansion or decomposition leading to violent rupture of containers. sdfine.com |

This compound is classified as acutely toxic and can be fatal through all primary routes of exposure: inhalation, dermal contact, and ingestion. thermofisher.comfishersci.comlobachemie.com It is designated as a Category 1 toxin for acute oral, dermal, and inhalation toxicity. fishersci.com

Inhalation: Inhaling vapors can be fatal. sigmaaldrich.com The compound may be metabolized to cyanide, which inhibits cellular respiration, leading to chemical asphyxiation. t3db.ca

Dermal: Skin contact can be fatal. sigmaaldrich.com The compound can be absorbed through the skin, causing systemic toxic effects similar to cyanide poisoning. gelest.comt3db.ca

Oral: Ingestion is fatal. sigmaaldrich.com Animal studies indicate that ingestion of very small amounts can be lethal or cause severe health damage. sdfine.com

Given its high acute toxicity, any direct contact with this compound must be strictly avoided. sdfine.com Immediate and specialized medical attention is required in case of any exposure. sigmaaldrich.comcoleparmer.com

| Route of Exposure | GHS Hazard Statement | Key Health Effects |

| Inhalation | H330: Fatal if inhaled. wikipedia.org | May be fatal; can cause cyanosis (blue-gray skin discoloration due to lack of oxygen). gelest.com |

| Dermal | H310: Fatal in contact with skin. wikipedia.org | May be fatal if absorbed through the skin. gelest.com |

| Oral | H300: Fatal if swallowed. wikipedia.org | May be fatal if swallowed; can lead to symptoms of cyanide poisoning. t3db.ca |

Laboratory Safety Protocols and Engineering Controls

Strict adherence to laboratory safety protocols and the use of appropriate engineering controls are mandatory when working with this compound to ensure the safety of research personnel.

All handling of this compound must be performed within a properly functioning chemical fume hood to prevent the release of toxic vapors into the laboratory environment. t3db.cacoleparmer.com The fume hood serves as the primary engineering control to protect workers from inhaling hazardous fumes. osha.gov It is recommended that facilities storing or utilizing this material be equipped with adequate ventilation systems. coleparmer.com Local exhaust ventilation is required, and a mechanical system is recommended to ensure sufficient air changes and containment. gelest.com The face velocity of the fume hood should be sufficient to capture any released vapors effectively. unlv.edu

The use of appropriate Personal Protective Equipment (PPE) is a critical secondary line of defense against exposure. vu.nl When handling this compound, the following PPE is required:

Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from splashes. coleparmer.com A face shield may also be necessary for additional protection. wayne.edu Contact lenses should not be worn. gelest.com

Skin Protection:

Gloves: Chemical-resistant gloves, such as rubber, neoprene, or nitrile, must be worn to prevent skin contact. gelest.com Given the high dermal toxicity, inspecting gloves for any signs of degradation or puncture before use is crucial. vu.nl Double-gloving may be advisable for enhanced protection. reddit.com

Protective Clothing: A lab coat, fully buttoned with sleeves extending to the wrists, is required. wayne.edu For tasks with a higher risk of splashing, a chemical-resistant apron and sleeves should be worn over the lab coat. wayne.edu

Respiratory Protection: If there is a risk of exposure exceeding the occupational exposure limits, or if working outside of a fume hood is unavoidable, a NIOSH/MSHA-approved air-supplied respirator or a combination organic vapor/acid gas respirator must be used. gelest.comvu.nl

All PPE should be removed carefully after handling the compound to avoid contaminating skin or the laboratory environment. wayne.edu Contaminated clothing must be removed immediately and washed before reuse. sigmaaldrich.comlobachemie.com An eyewash station and an emergency shower must be readily accessible in any area where this compound is handled. gelest.comcoleparmer.com

Safe Handling and Storage Practices

Safe handling of this compound in a research setting is paramount due to its high toxicity, flammability, and reactivity with water. lobachemie.comfishersci.com All operations should be conducted within a well-functioning chemical fume hood to prevent inhalation of vapors. sigmaaldrich.comreddit.com Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as rubber, neoprene, or nitrile), chemical worker's goggles, and protective clothing. gelest.com Contact lenses should not be worn when handling this substance. gelest.com